molecular formula C20H23ClN2O3S B2442323 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 955721-70-7

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2442323
CAS No.: 955721-70-7
M. Wt: 406.93
InChI Key: CCRKOALCNCFQEM-UHFFFAOYSA-N
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Description

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide: . This compound features a chloro group, a sulfonamide group, and a tetrahydroisoquinoline core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenethylamine derivative with an aldehyde under acidic conditions. Subsequent steps may include chlorination, sulfonation, and acylation to introduce the respective functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to maintain the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloro compound.

  • Reduction: : The sulfonamide group can be reduced to an amine.

  • Substitution: : The isobutyryl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Chloro compounds such as chloroform (CHCl3) and dichloromethane (CH2Cl2).

  • Reduction: : Amines such as methylamine (CH3NH2) and ethylamine (C2H5NH2).

  • Substitution: : Substituted isobutyryl compounds with different functional groups.

Scientific Research Applications

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antithrombotic properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cardiovascular disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide

  • 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-13(2)20(24)23-9-8-15-5-7-18(10-16(15)12-23)22-27(25,26)19-11-17(21)6-4-14(19)3/h4-7,10-11,13,22H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRKOALCNCFQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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